Cas no 1804857-39-3 (3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride)

3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride
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- インチ: 1S/C8H2ClF5N2O4/c9-5(17)2-1-3(16(18)19)15-7(4(2)6(10)11)20-8(12,13)14/h1,6H
- InChIKey: IOPNVKKZMXWXLD-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C([N+](=O)[O-])N=C(C=1C(F)F)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 388
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029081664-1g |
3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride |
1804857-39-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chlorideに関する追加情報
3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl Chloride: A Comprehensive Overview
The compound with CAS No 1804857-39-3, commonly referred to as 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its complex structure, which includes a pyridine ring substituted with multiple electron-withdrawing groups, including a difluoromethyl group, a nitro group, and a trifluoromethoxy group. The presence of these groups imparts unique electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions.
The synthesis of 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride involves a multi-step process that typically begins with the preparation of the pyridine ring. This is followed by the introduction of the substituents in a carefully controlled sequence to ensure the desired regioselectivity and stereochemistry. Recent advancements in catalytic methods and the use of environmentally friendly reagents have made the synthesis of this compound more efficient and sustainable.
One of the most intriguing aspects of this compound is its reactivity in various chemical transformations. The carbonyl chloride group at position 4 of the pyridine ring is highly reactive and can undergo nucleophilic substitutions with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity makes it an excellent precursor for the synthesis of amides, esters, and other derivatives, which have applications in pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride in drug discovery. Its unique electronic properties make it an ideal candidate for modulating enzyme activity or targeting specific receptors in biological systems. For instance, researchers have explored its role as a lead compound in anti-cancer drug development due to its ability to inhibit key enzymes involved in tumor progression.
In addition to its role in pharmaceuticals, this compound has found applications in agrochemicals. Its ability to act as a precursor for herbicides and insecticides has been extensively studied. The trifluoromethoxy group, in particular, contributes to the stability and bioavailability of these compounds when applied to crops.
The structural versatility of 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride also extends to its use in materials science. It has been employed as a monomer in the synthesis of advanced polymers with tailored properties such as high thermal stability and mechanical strength. These polymers find applications in aerospace engineering and electronics where performance under extreme conditions is critical.
From an environmental standpoint, there is growing interest in understanding the fate and behavior of 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride in natural systems. Studies have shown that while it is stable under normal conditions, it can undergo degradation under specific environmental conditions such as UV light or microbial action. This knowledge is crucial for assessing its potential impact on ecosystems and guiding responsible use practices.
In conclusion, 3-(difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride stands out as a versatile and valuable compound with applications across multiple disciplines. Its unique structure enables it to serve as a building block for diverse chemical entities while its reactivity opens up avenues for innovative chemical transformations. As research continues to uncover new applications and improve synthetic methodologies, this compound will undoubtedly play an increasingly important role in advancing both scientific knowledge and practical technologies.
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